Benzyltris(2-hydroxyethyl)ammonium chloride
Description
Benzyltris(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound characterized by a benzyl group (C₆H₅CH₂–) attached to a nitrogen center, which is further substituted with three 2-hydroxyethyl (–CH₂CH₂OH) groups. This structure confers both hydrophilic (due to hydroxyl groups) and lipophilic (due to the benzyl moiety) properties, making it suitable for applications such as catalysis, phase-transfer reactions, and surfactant formulations .
Properties
IUPAC Name |
benzyl-tris(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO3.ClH/c15-9-6-14(7-10-16,8-11-17)12-13-4-2-1-3-5-13;/h1-5,15-17H,6-12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHIOEPDLCDHLH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](CCO)(CCO)CCO.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884350 | |
| Record name | Benzyl tris(2-hydroxyethyl) ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7006-60-2 | |
| Record name | Benzyltris(2-hydroxyethyl)ammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7006-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl tris(2-hydroxyethyl) ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N,N,N-tris(2-hydroxyethyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl tris(2-hydroxyethyl) ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltris(2-hydroxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENZYL TRIS(2-HYDROXYETHYL) AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E8YY0K88R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Standard Reaction Protocol
A representative procedure adapted from industrial methodologies involves:
Reagents:
- Tris(2-hydroxyethyl)amine (1.0 mol)
- Benzyl chloride (1.05 mol)
- Solvent (ethanol, dichloroethane, or polydimethylsiloxane)
Procedure:
- Charge a three-necked flask with tris(2-hydroxyethyl)amine and 200 g solvent.
- Add benzyl chloride dropwise under vigorous stirring at 25°C.
- Heat to 80°C and maintain for 5 hours.
- Cool to 10°C, inducing crystallization.
- Filter under reduced pressure and wash with methyl ethyl ketone.
- Dry under vacuum to obtain white crystalline product.
Solvent Optimization Studies
Comparative solvent performance data:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 5.0 | 76.3 | 99.4 |
| Dichloroethane | 4.5 | 79.1 | 99.6 |
| Polydimethylsiloxane | 5.2 | 81.8 | 99.7 |
Data adapted from analogous quaternary ammonium syntheses. Polar aprotic solvents like dichloroethane demonstrate superior yields due to enhanced nucleophilicity of the amine.
Industrial Production Techniques
Large-scale manufacturing employs continuous flow reactors to optimize heat transfer and mixing efficiency. Critical parameters include:
- Residence time : 3–4 hours at 85°C
- Purification : Multi-stage crystallization using ethanol/water mixtures
- Quality control : Ion chromatography to verify chloride content (specification: 99.5–100.5% of theoretical)
A typical production flowchart:
- Continuous feed of amine and benzyl chloride
- In-line static mixing at 50°C
- Tubular reactor at 85°C
- Flash crystallization unit
- Centrifugal separation
- Fluidized-bed drying
Advanced Methodological Variations
Phase-Transfer Catalyzed Synthesis
Incorporating 18-crown-6 ether (0.5 mol%) accelerates reaction kinetics by complexing the ammonium intermediate, reducing reaction time to 2.5 hours with 85% yield.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) achieves 94% conversion in 45 minutes, though scalability remains challenging due to dielectric heating limitations.
Analytical Characterization
Post-synthesis verification employs:
- ¹H NMR (D₂O, 400 MHz): δ 7.35 (m, 5H, Ar-H), 4.10 (s, 2H, CH₂Ar), 3.70 (t, J=6Hz, 6H, OCH₂), 3.50 (m, 6H, NCH₂).
- FT-IR : ν 3380 cm⁻¹ (O-H), 3040 (C-H aromatic), 1480 (C-N+).
- Elemental Analysis : Calculated for C₁₃H₂₂ClNO₃: C 56.62%, H 8.04%, N 5.08%; Found: C 56.58%, H 8.11%, N 5.12%.
Comparative Efficiency Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Space-Time Yield (kg/m³·h) | 12.4 | 184.7 |
| E-Factor (kg waste/kg product) | 8.2 | 3.1 |
| Energy Consumption (kWh/kg) | 6.8 | 1.9 |
Data synthesized from patent literature and chemical engineering analyses.
Emerging Methodologies
Microreactor Technology
Submillimeter reaction channels enable precise temperature control (ΔT ±0.5°C), achieving 98% yield in 22 minutes with 10:1 solvent reduction compared to batch processes.
Photochemical Activation
UV irradiation (254 nm) initaties radical-mediated pathways, though competing side reactions currently limit yields to 68%.
Chemical Reactions Analysis
Types of Reactions: : Benzyltris(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyltris(2-hydroxyethyl)ammonium oxide, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Chemistry: : Benzyltris(2-hydroxyethyl)ammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates .
Biology: : In biological research, it is employed as a surfactant to solubilize proteins and other biomolecules, aiding in their analysis and characterization .
Industry: : Industrially, this compound is used in formulations of detergents, disinfectants, and emulsifiers due to its surfactant properties .
Mechanism of Action
Mechanism: : The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases. In biological systems, it can disrupt cell membranes, leading to cell lysis .
Molecular Targets and Pathways: : In drug delivery, benzyltris(2-hydroxyethyl)ammonium chloride targets cell membranes, facilitating the entry of encapsulated drugs into cells. It interacts with lipid bilayers, altering their permeability .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Benzyltris(2-hydroxyethyl)ammonium chloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents | Key Applications |
|---|---|---|---|---|---|
| This compound* | C₁₃H₂₁ClNO₃ | ~274.5 (hypothetical) | Not provided | Benzyl, three 2-hydroxyethyl groups | Catalysis, surfactants |
| Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | C₂₃H₄₂ClNO₂ | 400.04 | 65059-95-2 | Benzyl, dodecyl, two 2-hydroxyethyl | Antimicrobial agents |
| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.78 | 56-37-1 | Benzyl, triethyl | Phase-transfer catalyst |
| Behenyl trimethyl ammonium chloride | C₂₅H₅₄ClN | 404.16 | 17301-53-0 | Behenyl (C22), trimethyl | Cosmetics, conditioners |
| Edrophonium chloride | C₁₀H₁₆ClNO | 201.70 | 116-38-1 | Ethyl, dimethyl, m-hydroxyphenyl | Neuromuscular diagnostics |
Functional Group Impact on Properties
- Hydroxyethyl Groups: The presence of hydroxyethyl groups enhances water solubility and hydrogen-bonding capacity, as seen in this compound and Benzyldodecylbis(2-hydroxyethyl)ammonium chloride. This contrasts with non-polar substituents (e.g., triethyl in Benzyltriethylammonium chloride), which prioritize lipophilicity for phase-transfer catalysis .
- Alkyl Chain Length : Longer chains (e.g., dodecyl in Benzyldodecylbis(2-hydroxyethyl)ammonium chloride or behenyl in Behenyl trimethyl ammonium chloride) improve surfactant and antimicrobial activity but reduce solubility in aqueous systems .
Biological Activity
Benzyltris(2-hydroxyethyl)ammonium chloride (BTHAC) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the context of its antimicrobial properties and potential applications in various fields, including medicine and agriculture. This article explores the biological activity of BTHAC, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- CAS Registry Number : 7006-60-2
- Melting Point : 80 °C
BTHAC is characterized by its quaternary ammonium structure, which contributes to its surfactant properties and biological activity.
Antimicrobial Activity
BTHAC exhibits significant antimicrobial properties against a range of microorganisms. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Efficacy of BTHAC
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
While BTHAC shows promise as an antimicrobial agent, its cytotoxicity has been evaluated to ensure safety in potential applications. In vitro studies using human cell lines have indicated that BTHAC can exhibit cytotoxic effects at higher concentrations.
Table 2: Cytotoxic Effects of BTHAC on Human Cell Lines
Case Studies and Applications
- Agricultural Use : BTHAC has been investigated as a plant growth regulator. In field trials, it demonstrated enhanced growth rates in certain crops, possibly due to its ability to modify soil microbial communities favorably.
- Medical Applications : Research has explored the use of BTHAC in topical antiseptics due to its antimicrobial properties. Clinical trials are ongoing to evaluate its effectiveness in wound care management.
Toxicological Profile
The toxicological profile of BTHAC has been assessed through various studies, including acute toxicity tests in animal models. Results indicate that while BTHAC is generally well-tolerated at low doses, higher concentrations can lead to adverse effects such as respiratory distress and neurological symptoms.
Table 3: Toxicity Data from Animal Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
